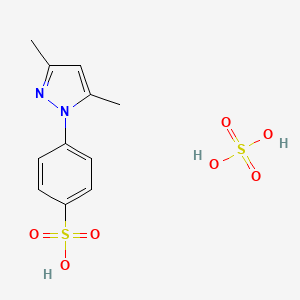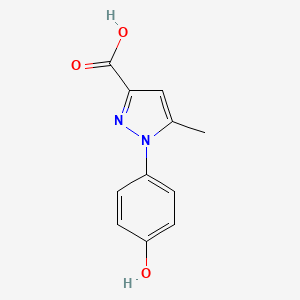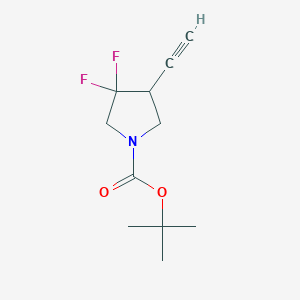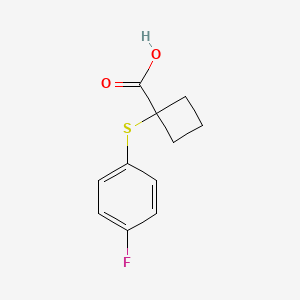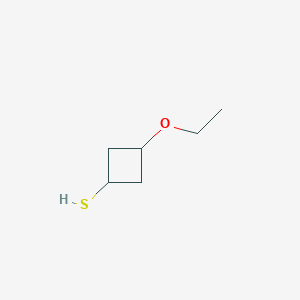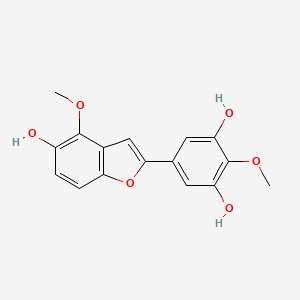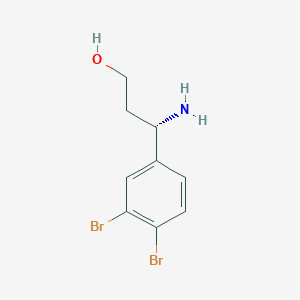
(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is an organic compound characterized by the presence of an amino group, a hydroxyl group, and two bromine atoms attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL typically involves the following steps:
Bromination: The starting material, phenylpropanol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 4 positions of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3 position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1 position through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of azide or nitrile derivatives.
科学的研究の応用
(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The bromine atoms may also participate in halogen bonding, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-OL: Similar structure but with chlorine atoms instead of bromine.
(3S)-3-Amino-3-(3,4-difluorophenyl)propan-1-OL: Similar structure but with fluorine atoms instead of bromine.
(3S)-3-Amino-3-(3,4-dimethylphenyl)propan-1-OL: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL imparts unique properties such as increased molecular weight, altered electronic distribution, and potential for halogen bonding. These characteristics can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it distinct from its analogs with different substituents.
特性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC名 |
(3S)-3-amino-3-(3,4-dibromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Br2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChIキー |
BWBGEJAUCGKTHT-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)Br)Br |
正規SMILES |
C1=CC(=C(C=C1C(CCO)N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


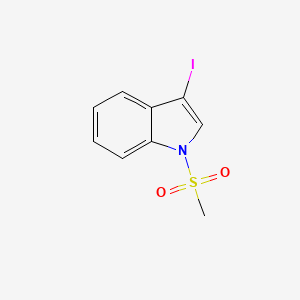
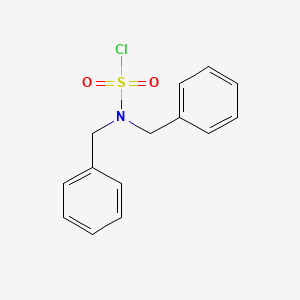
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
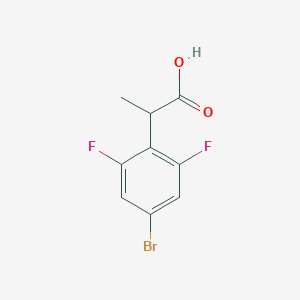
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
